2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile
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Overview
Description
2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .
Preparation Methods
The synthesis of 2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile typically involves the reaction of 4-methylthiazole with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield thiazolidines.
Scientific Research Applications
2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-(4-methyl-1,3-thiazol-2(3H)-ylidene)malononitrile can be compared with other thiazole derivatives such as:
Dabrafenib: An anticancer drug containing a thiazole nucleus.
Dasatinib: Another anticancer agent with a thiazole ring.
Patellamide A: A natural product with a thiazole moiety.
What sets this compound apart is its unique combination of the thiazole ring with the malononitrile group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H5N3S |
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Molecular Weight |
163.20 g/mol |
IUPAC Name |
2-(4-methyl-3H-1,3-thiazol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C7H5N3S/c1-5-4-11-7(10-5)6(2-8)3-9/h4,10H,1H3 |
InChI Key |
WZCGFUZODIYXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C(C#N)C#N)N1 |
Origin of Product |
United States |
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